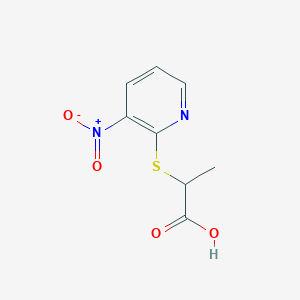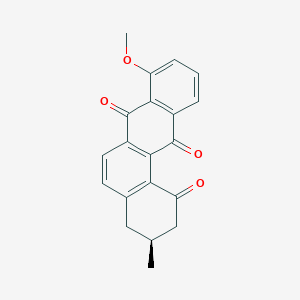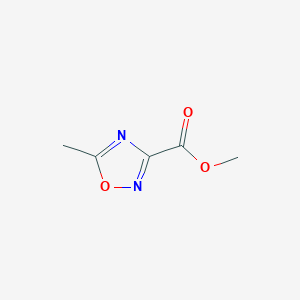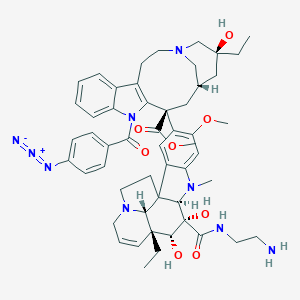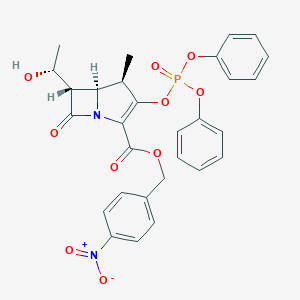![molecular formula C12H19NO2 B027746 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol CAS No. 102722-02-1](/img/structure/B27746.png)
2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. This compound is also known as 4-(2-hydroxy-3-tert-butylamino-propoxy)phenol or Tert-butylaminoethylcatechol. It is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol is not fully understood. It is thought to work by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response.
Biochemische Und Physiologische Effekte
2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol in lab experiments is that it has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential as a treatment for cancer. Additionally, further research is needed to understand its mechanism of action and to develop more effective methods for synthesizing the compound.
Synthesemethoden
The synthesis of 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol involves the reaction between 2-bromophenol and tert-butylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol has been studied for its potential as a pharmacological agent. It has been found to have antioxidant, anti-inflammatory, and antitumor properties. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
102722-02-1 |
|---|---|
Produktname |
2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol |
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
2-[2-(tert-butylamino)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-6-4-5-7-10(9)14/h4-7,11,13-15H,8H2,1-3H3 |
InChI-Schlüssel |
FCEWRLVEPKVKBU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC=CC=C1O)O |
Kanonische SMILES |
CC(C)(C)NCC(C1=CC=CC=C1O)O |
Synonyme |
(+-)-alpha-(((2-hydroxy-1,1-dimethylethyl)amino)methyl)benzenemethanol Benzenemethanol, alpha-(((1,1-dimethylethyl)amino)methyl)-2-hydroxy-, (+-)- D 2266 D-2266 Dalgen fepradinol fepradinol hydrochloride Flexidol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



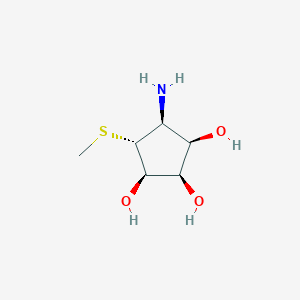
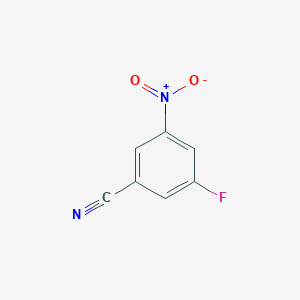


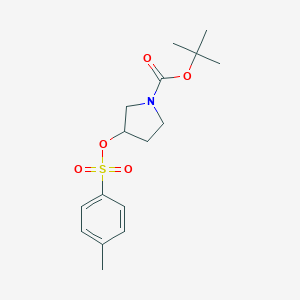

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
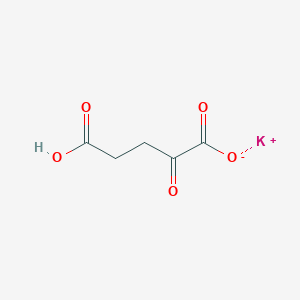
![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
